1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine
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Overview
Description
1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, an iodobenzyl group, and a methylmethanamine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the trifluoromethyl group and the iodobenzyl group. One common method involves the reaction of 3-iodobenzyl chloride with methylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoromethyl iodide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation and reduction reactions can produce corresponding oxides and amines .
Scientific Research Applications
1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodobenzyl group can facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-(3-chlorobenzyl)-N-methylmethanamine
- 1,1,1-Trifluoro-N-(3-bromobenzyl)-N-methylmethanamine
- 1,1,1-Trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine
Uniqueness
1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H9F3IN |
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Molecular Weight |
315.07 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(3-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-3-2-4-8(13)5-7/h2-5H,6H2,1H3 |
InChI Key |
HBEBXNXQVRRVBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)I)C(F)(F)F |
Origin of Product |
United States |
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